3-Bromo-5-difluoromethoxy-4-fluorophenol (CAS 1805503-04-1) is a highly functionalized, tri-substituted phenol utilized as an advanced intermediate in pharmaceutical and agrochemical synthesis. Featuring an activated C-Br bond for cross-coupling, a para-fluorine for metabolic blocking, and a difluoromethoxy group for lipophilicity tuning, this compound serves as a critical scaffold. It is primarily procured for the synthesis of complex active pharmaceutical ingredients (APIs) where precise modulation of pharmacokinetic properties, such as half-life and membrane permeability, is required without compromising target binding affinity[1].
Substituting this compound with simpler analogs, such as 3-bromo-4-fluorophenol or its methoxy counterpart (3-bromo-4-fluoro-5-methoxyphenol), compromises both synthetic versatility and final API performance. In procurement and material selection, the methoxy analog is frequently rejected because it remains highly susceptible to CYP450-mediated O-demethylation, drastically reducing the metabolic half-life of the resulting drug candidate. Furthermore, unlike a trifluoromethoxy (-OCF3) or methoxy (-OCH3) group, the difluoromethoxy (-OCF2H) moiety acts as a polarized lipophilic hydrogen bond donor. This dual character allows it to navigate the narrow ADME optimization window, making generic substitution impossible when targeting specific protein binding pockets or optimizing oral bioavailability[1].
The difluoromethoxy group provides a critical advantage in metabolic stability over traditional methoxy substituents. While methoxy groups are rapidly cleared via CYP450-mediated O-demethylation, the strong C-F bonds in the -OCF2H moiety block this oxidative pathway. Class-level pharmacokinetic studies demonstrate that replacing an -OCH3 with an -OCF2H group significantly extends the half-life of the scaffold, reducing clearance rates and lowering the required therapeutic dose [1].
| Evidence Dimension | Oxidative metabolism resistance (O-demethylation) |
| Target Compound Data | -OCF2H group blocks CYP450 O-demethylation |
| Comparator Or Baseline | Methoxy analog (-OCH3) |
| Quantified Difference | Significant extension of half-life via blocked metabolic liability |
| Conditions | In vivo pharmacokinetic ADME models |
Procuring the difluoromethoxy variant prevents late-stage clinical failures caused by rapid metabolic clearance of the API.
Achieving optimal membrane permeability without inducing non-specific toxicity requires precise lipophilicity control. The difluoromethoxy group increases the logP of the scaffold by approximately +0.3 units compared to a methoxy group. This is a highly controlled enhancement, avoiding the excessive lipophilicity penalty (+1.0 logP units) typically incurred when using a trifluoromethoxy (-OCF3) substituent [1].
| Evidence Dimension | Partition coefficient (ΔlogP) |
| Target Compound Data | ΔlogP ≈ +0.3 (relative to -OCH3) |
| Comparator Or Baseline | Trifluoromethoxy analog (ΔlogP ≈ +1.0) |
| Quantified Difference | 70% lower lipophilicity penalty than -OCF3 while maintaining membrane permeability |
| Conditions | Octanol-water partition coefficient assays |
Buyers should select this compound to optimize oral bioavailability without crossing the lipophilicity threshold that leads to off-target toxicity.
Unlike the methoxy or trifluoromethoxy groups, the difluoromethoxy moiety in this compound acts as a polarized hydrogen bond donor. Abraham's solute hydrogen bond acidity parameter (A) for the -OCF2H group ranges from 0.085 to 0.126, placing it on par with thiophenols and anilines. This allows the compound to serve as a bioisostere for hydroxyl or thiol groups in target binding pockets, maintaining crucial protein-ligand interactions that are lost when using standard ether analogs [1].
| Evidence Dimension | Hydrogen bond acidity (Abraham's A parameter) |
| Target Compound Data | A = 0.085–0.126 |
| Comparator Or Baseline | Methoxy analog (A ≈ 0) |
| Quantified Difference | Restoration of H-bond donor capability absent in standard ethers |
| Conditions | 1H NMR solute analysis |
This property allows the scaffold to engage in critical binding pocket interactions, making it indispensable for structure-based drug design.
The electron-withdrawing nature of the difluoromethoxy group (Hammett sigma meta constant +0.35) and the adjacent fluorine atom significantly lowers the pKa of the phenolic hydroxyl group compared to non-fluorinated or methoxy-substituted analogs. This increased acidity facilitates selective O-alkylation under milder basic conditions, minimizing side reactions and improving overall yield during downstream API manufacturing [1].
| Evidence Dimension | Phenolic hydroxyl acidity (Hammett electronic effect) |
| Target Compound Data | Hammett σ_meta = +0.35 (-OCF2H) |
| Comparator Or Baseline | Methoxy analog (Hammett σ_meta = +0.12) |
| Quantified Difference | 2.9-fold stronger electron-withdrawing meta-effect |
| Conditions | Standard aqueous pKa and Hammett parameter analysis |
Procuring this specific isomer ensures higher yields and cleaner impurity profiles during downstream O-alkylation steps.
Due to its resistance to CYP450-mediated O-demethylation, this compound is the ideal starting material for synthesizing kinase inhibitors where the corresponding methoxy-derivatives suffer from rapid in vivo clearance. The difluoromethoxy group ensures prolonged target engagement [1].
In structure-based drug design targeting deep, hydrophobic protein pockets that still require hydrogen bond donors, this compound provides the perfect bioisosteric scaffold. Its Abraham's A parameter (0.085–0.126) allows it to replace problematic thiols or hydroxyls while boosting membrane permeability [1].
The activated bromine at the 3-position, flanked by electron-withdrawing fluorine and difluoromethoxy groups, serves as an excellent handle for Suzuki-Miyaura or Sonogashira cross-coupling. It is highly suited for the modular construction of complex agrochemical cores, such as modified pyrazoles or functionalized biphenyls, under milder conditions than unactivated bromophenols [2].